Product packaging for SSP120 protein(Cat. No.:CAS No. 144905-56-6)

SSP120 protein

Cat. No.: B1176966
CAS No.: 144905-56-6
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Description

The SSP120 protein is a putative calcium-binding protein identified in yeast as a component of COPII-coated vesicles, which are responsible for the selective transport of secretory cargo from the Endoplasmic Reticulum (ER) to the Golgi apparatus . A key characteristic of SSP120 is its tight functional and physical association with the cargo receptor Emp47; together, they form a complex that facilitates the transport of plasma membrane glycoproteins through the early secretory pathway . In the absence of Emp47, SSP120 fails to localize correctly and is mis-sorted from the cell, underscoring the critical nature of this partnership for proper cellular trafficking . Genetic analyses further link the Emp47-Ssp120 complex to essential cellular processes, as it displays strong genetic interactions with IRE1 (a key sensor of ER stress) and with genes involved in cell wall assembly . This makes the this compound a vital tool for researchers investigating the molecular mechanisms of vesicular transport, cargo receptor function, and the intricate balance of ER and cell wall homeostasis. This product is supplied for research purposes to enable in-depth study of these fundamental biological pathways.

Properties

CAS No.

144905-56-6

Molecular Formula

C33H32F2N2O3

Synonyms

SSP120 protein

Origin of Product

United States

Molecular Biology and Genetic Characterization of Ssp120 Protein

Gene Locus and Transcriptional Regulation of SSP120 Protein

In Saccharomyces cerevisiae, the gene encoding the this compound is designated SSP120 and has the systematic name YLR250W. citeab.com This gene is located on Chromosome XII. citeab.com

Information regarding the transcriptional regulation of SSP120 is available, primarily through resources like the Saccharomyces Genome Database (SGD). Experimental evidence, including data from ChIP assays, microarray, and RNA-seq studies, contributes to the understanding of its regulation. Based on high-throughput predictions, there are putative regulators identified for SSP120, though no specific targets of SSP120 transcriptional regulation have been noted.

Genetic Manipulation and Allelic Variations of this compound

Genetic manipulation of the SSP120 gene has provided insights into its biological role. Gene disruption studies in S. cerevisiae have demonstrated that the SSP120 gene is not essential for the viability or growth of the organism.

Data on the genetic interactions of SSP120 in S. cerevisiae includes both positive and negative synthetic relationships:

Interaction TypeNumber of Interactions (High-Throughput Predictions) citeab.com
Negative Genetic53
Positive Genetic9
Synthetic Growth Defect27
Synthetic Lethality1
Synthetic Rescue1

Evolutionary Conservation and Homologs of this compound in Eukaryotes

SSP120 also exhibits higher sequence identity (31% over 95 residues) with nucleobindin-1, another calcium-binding protein localized to the Golgi. fishersci.ca Nucleobindins are known as multifunctional calcium-binding proteins that show evolutionary conservation across distant species. A protein related to secretory protein SSP120 has also been identified in Rhynchosporium secalis. The presence of homologs and related proteins in other eukaryotes suggests that the fundamental cellular processes involving SSP120 or similar proteins in the secretory pathway are evolutionarily conserved.

Structural Aspects and Post Translational Modifications of Ssp120 Protein

Predicted Structural Features of SSP120 Protein

This compound is predicted to contain specific structural motifs that are indicative of its function. Its sequence and structural similarity to mammalian nucleobindins, which are Golgi-localized proteins, have been noted. nih.gov

Putative Calcium-Binding Motifs within this compound

A notable structural characteristic of SSP120 is the presence of dual calcium-binding EF-hand motifs. nih.govvulcanchem.com EF-hand motifs are common calcium-binding domains typically found in proteins involved in calcium signaling. nih.gov The presence of these motifs in SSP120 suggests a potential calcium-dependent functionality. vulcanchem.com

Post-Translational Processing and Modification of this compound

SSP120 undergoes post-translational processing, including the presence of an N-terminal signal sequence, which is typically cleaved to direct the protein to the secretory pathway. nih.gov While general information on post-translational modifications (PTMs) highlights their role in regulating protein activity, localization, and interactions, specific detailed research findings on the various PTMs of SSP120 itself, such as phosphorylation, glycosylation, or ubiquitination, are not extensively detailed in the provided search results beyond a general mention of "protein/peptide modification: increased" in the context of genetic interactions yeastgenome.org and "Post-translational Modifications; Interaction" in a database entry yeastgenome.org. However, its association with Emp47 and its trafficking through the secretory pathway imply potential interactions with the machinery responsible for protein modification and folding within these compartments. nih.govresearchgate.net

Subcellular Localization and Dynamic Trafficking of Ssp120 Protein

ER-Golgi Localization and Cycling of SSP120 Protein

The this compound is predominantly found cycling between the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov This dynamic localization is crucial for its function. Proteomic analyses of purified COPII vesicles, which are responsible for anterograde transport from the ER to the Golgi, have identified SSP120 as a significant cargo component. nih.govnih.govresearchgate.net This indicates that SSP120 is efficiently exported from the ER.

The steady-state localization of SSP120, however, is not solely in the ER or the Golgi but distributed between both compartments, which is characteristic of cycling proteins. nih.gov This cycling is tightly linked to its interaction with the transmembrane protein Emp47. SSP120 forms a stable, stoichiometric complex with Emp47, a type I transmembrane protein that functions as a cargo receptor in the early secretory pathway. nih.govubc.ca Emp47 itself is known to cycle between the ER and Golgi and has a predominant steady-state localization in the early Golgi. nih.gov The association with Emp47 is a prerequisite for the correct localization and retention of SSP120 within the ER-Golgi system. While SSP120 traffics between these compartments, it is not essential for general ER-to-Golgi transport. nih.gov

Table 1: Key Proteins in SSP120 Localization and Trafficking

Protein Type Primary Localization Function Related to SSP120
SSP120 Soluble luminal protein ER-Golgi Cargo protein, forms a complex with Emp47.
Emp47 Type I transmembrane protein Early Golgi, ER Cargo receptor for SSP120, mediates its packaging into COPII vesicles.
Emp46 Transmembrane protein ER-Golgi Minor component of the Emp47-Ssp120 complex.
COPII Coat Proteins Cytosolic protein complex ER exit sites Forms vesicles for ER-to-Golgi transport, interacts with Emp47.
Sec61 Transmembrane protein ER ER-resident protein, used as a negative control in vesicle packaging assays.

| Erv29 | Transmembrane protein | ER vesicles | ER vesicle protein, used as a positive control in packaging assays. |

Mechanisms of this compound Packaging into COPII Vesicles

The packaging of proteins into COPII-coated vesicles for export from the ER is a highly selective process. Soluble luminal proteins, like SSP120, that lack direct access to the cytosolic COPII coat machinery require transmembrane cargo receptors to be efficiently incorporated into budding vesicles. nih.govyeastgenome.org SSP120 itself does not possess known vesicle trafficking signals, such as the HDEL ER retrieval motif, that would allow it to interact directly with transport machinery. nih.gov

The selective packaging of SSP120 into COPII vesicles is mediated by its direct interaction with Emp47. nih.govnih.gov The mechanism relies on the structural properties of the Emp47 protein. Emp47 has a large N-terminal luminal domain, which binds to SSP120, and a C-terminal cytoplasmic tail. nih.gov This cytoplasmic tail contains specific sorting signals that are recognized by and directly interact with the cytosolic COPII coat complex. nih.gov This interaction ensures that the entire Emp47-SSP120 complex is efficiently captured into forming COPII vesicles at ER exit sites. nih.govcsic.es Therefore, Emp47 acts as a bridge, linking the luminal SSP120 cargo to the cytosolic budding machinery. The interaction is specific and essential; without Emp47, SSP120 is not efficiently packaged into COPII vesicles. nih.gov

Aberrant Localization and Secretion of this compound in Mutant Backgrounds

The critical role of the Emp47-SSP120 interaction is highlighted by the phenotype observed in yeast cells lacking Emp47 (emp47Δ mutants). In these mutant backgrounds, the localization and trafficking of SSP120 are severely disrupted. nih.govnih.gov Without its transmembrane receptor, SSP120 is no longer efficiently retained in the ER-Golgi loop. nih.gov

In emp47Δ cells, SSP120 is largely mislocalized. nih.gov A significant portion of the protein is secreted from the cell into the extracellular medium. nih.gov This indicates that in the absence of Emp47-mediated packaging and retrieval, SSP120 enters the secretory pathway but is not correctly sorted, ultimately being treated as a bulk flow cargo destined for secretion. researchgate.net

Furthermore, studies have shown that a fraction of the mislocalized SSP120 in emp47Δ cells is targeted to the vacuole for degradation. nih.govresearchgate.net This is evidenced by the observation that deleting the PEP4 gene, which is required for the activation of many vacuolar proteases, leads to a partial increase in the steady-state levels of SSP120 in the emp47Δ background. nih.gov However, this increase does not restore SSP120 to wild-type levels, confirming that secretion is the major fate of the mislocalized protein. nih.gov In contrast, the deletion of SSP120 does not affect the localization or trafficking of Emp47, demonstrating a unidirectional dependency for correct trafficking. nih.gov

Table 2: SSP120 Localization in Wild-Type vs. Mutant Strains

Strain Background SSP120 Localization SSP120 Fate Packaging into COPII Vesicles
Wild-Type ER-Golgi cycling Retained in the early secretory pathway Efficient
emp47Δ Mislocalized Primarily secreted, with a fraction degraded in the vacuole Inefficient

| ssp120Δ | Absent | N/A | N/A |

Protein Protein Interactions and Functional Complex Formation of Ssp120 Protein

The Emp47-SSP120 Protein Complex: Formation and Stability

The SSP120 protein, a putative calcium-binding protein, has been identified as a key component that forms a stable and tight complex with Emp47. nih.gov Emp47 is a type I transmembrane protein that acts as a cargo receptor in yeast, sharing similarities with the mammalian carbohydrate-binding cargo receptor ERGIC-53. nih.govmolbiolcell.org The formation of this complex is crucial for the transport of certain glycoproteins through the early secretory pathway. nih.gov

Evidence for the direct interaction and stability of the Emp47-SSP120 complex comes from co-immunoprecipitation experiments. nih.gov In these studies, when Emp47 was precipitated from cell lysates, SSP120 was consistently found to be associated with it, and vice versa. nih.gov This interaction is specific, as other soluble proteins like CPY were not co-precipitated. nih.gov The stability of this complex is notable, persisting through the purification processes, which suggests a strong and functionally significant association. Further supporting the existence of this complex, large-scale protein interaction surveys have also identified and partially characterized the Emp47-SSP120 interaction. nih.gov The formation of this complex is not dependent on epitope tags, as similar results were obtained using antibodies against the endogenous proteins. nih.gov

The coiled-coil segments of Emp47 and its paralog Emp46 have been shown to be crucial for their interaction, forming stable heterotetramers under neutral pH conditions. researchgate.net This interaction is pH-sensitive, with a key glutamate (B1630785) residue in Emp46 acting as a switch for the assembly and disassembly of the complex. researchgate.net While this detailed pH-sensing mechanism has been elucidated for the Emp46/Emp47 interaction, it provides a framework for understanding the dynamic nature of cargo receptor complexes, which likely extends to the Emp47-SSP120 complex. researchgate.net

Role of Emp47 in this compound Localization and Function

The association with the transmembrane protein Emp47 is critical for the proper localization and function of SSP120. nih.gov SSP120 is a lumenal protein, meaning it resides within the compartments of the secretory pathway and lacks direct access to the cytosolic machinery responsible for vesicle formation, such as COPI and COPII coat complexes. nih.gov It also lacks known sorting signals, like the HDEL ER retrieval motif, that would direct its transport. nih.gov

Emp47, on the other hand, possesses sorting signals in its C-terminal cytoplasmic tail that allow it to be packaged into COPII vesicles for transport from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.gov By forming a complex with Emp47, SSP120 is efficiently incorporated into these COPII vesicles, essentially "piggybacking" on the Emp47 cargo receptor. nih.gov This mechanism explains the selective packaging of SSP120 into transport vesicles and its steady-state localization to the Golgi. nih.gov In the absence of Emp47, the efficient incorporation of SSP120 into COPII vesicles and its normal distribution between the ER and Golgi are impaired. nih.gov

Functionally, the Emp47-SSP120 complex is believed to play a role analogous to the ERGIC-53-MCFD2 complex in mammals, which is involved in the transport of a subset of glycoproteins. nih.gov Genetic analyses have shown that EMP47 and SSP120 exhibit identical synthetic positive interactions with IRE1 and synthetic negative interactions with genes involved in cell wall assembly, further supporting their linked function in the transport of plasma membrane glycoproteins. nih.gov

Identification of Novel this compound Interacting Partners through Proteomics and Interaction Mapping

To expand the understanding of SSP120's functional network, proteomics and interaction mapping techniques have been employed to identify additional interacting proteins. nih.govnih.gov These powerful methods allow for the systematic and large-scale identification of protein-protein interactions within a cellular context. nih.govlibretexts.org

Affinity purification coupled with mass spectrometry (AP-MS) is a primary technique used for this purpose. nih.govlibretexts.org In this approach, a "bait" protein, in this case, SSP120, is purified from cell extracts, and any proteins that are bound to it (the "prey") are co-purified and subsequently identified by mass spectrometry. libretexts.org This has been instrumental in creating a high-confidence physical interaction map for membrane-associated protein complexes in organisms like Saccharomyces cerevisiae. nih.gov

Such proteomic surveys have revealed a landscape of interactions beyond the well-established Emp47-SSP120 complex. nih.gov For instance, interaction mapping has suggested connections between SSP120 and components of the alpha-1,6 mannosyltransferase complex, indicating a potential role in protein N-linked glycosylation within the Golgi. thebiogrid.org These comprehensive mapping efforts provide a global view of the membrane interactome and can uncover unexpected physical links that shed light on the broader biological processes in which SSP120 is involved. nih.gov

It's important to note that these high-throughput methods can identify both stable and transient interactions, as well as direct and indirect associations within a larger complex. libretexts.org Therefore, further validation is often required to confirm the direct nature and functional relevance of newly identified interactions.

C-Terminal Mediated Interactions of this compound

The specific domains of a protein often dictate its interaction capabilities. For many Golgi-resident proteins, the C-terminal region plays a crucial role in mediating interactions and determining localization. molbiolcell.org While detailed studies specifically on the C-terminal mediated interactions of SSP120 are emerging, insights can be drawn from related proteins and general principles of Golgi protein retention.

For example, many large coiled-coil proteins on Golgi membranes, known as golgins, are anchored by a single C-terminal transmembrane domain (TMD). molbiolcell.org The TMD of some of these proteins is not just a passive anchor but is directly involved in their function. molbiolcell.org In the case of podocin, a membrane-anchored protein, its C-terminal tail is exclusively responsible for its oligomerization, which in turn mediates interallelic interactions. nih.gov This oligomerization is driven by specific helical regions within the C-terminus. nih.gov

The this compound, initially identified as a Saccharomyces cerevisiae secretory protein, has been the subject of research aimed at elucidating its biological roles and physiological implications within the early secretory pathway. yeastgenome.org While initially described as a protein of unknown function, subsequent studies have shed light on its interactions and potential involvement in cellular processes, particularly in the context of protein trafficking and cellular homeostasis. yeastgenome.orgthebiogrid.org

Biological Roles and Physiological Implications of Ssp120 Protein

Methodological Approaches in Ssp120 Protein Research

Proteomic Techniques for Identification of SSP120 Protein and Its Interactome

Proteomics, the large-scale study of proteins, has been fundamental in the initial identification of SSP120 and the characterization of its protein-protein interactions. A comprehensive proteomic analysis of purified COPII (coat protein complex II) vesicles from yeast was a key step in discovering SSP120 as a prominently packaged cargo protein. nih.govresearchgate.net

To identify the interactome of SSP120, researchers have employed affinity purification coupled with mass spectrometry (AP-MS). researchgate.net In one approach, native immunoprecipitation was performed using HA-tagged SSP120 from solubilized yeast microsomes. The resulting protein complexes were then analyzed by mass spectrometry to identify interacting partners. nih.gov This technique revealed that SSP120 exists in a stoichiometric complex with Emp47, a known cargo receptor that cycles between the Endoplasmic Reticulum (ER) and the Golgi apparatus. A sub-stoichiometric association with Emp46 was also detected. nih.gov These findings were corroborated by other large-scale analyses of yeast membrane protein complexes. nih.gov

Table 1: Identified Interacting Proteins of SSP120
Interacting ProteinMethod of IdentificationRelationship to SSP120
Emp47Native Immunoprecipitation / Mass Spectrometry; Affinity Purification / Mass SpectrometryForms a stoichiometric complex; required for SSP120 localization
Emp46Native Immunoprecipitation / Mass Spectrometry; Affinity Purification / Mass SpectrometryMinor component of the complex

Genetic Screens and Functional Assays for this compound Studies

Genetic approaches have been vital for probing the functional role of SSP120. Synthetic Genetic Array (SGA) analysis, a high-throughput method to identify genetic interactions, was used to screen for genes that show synthetic lethality or sickness when combined with an ssp120Δ deletion. The SGA screen revealed that the ssp120Δ mutation results in synthetic negative interactions with genes involved in cell wall biogenesis and glycosylation. This pattern of genetic interactions was identical to that observed for an emp47Δ deletion, providing strong evidence that the two proteins function together in a common pathway. nih.govstanford.edu Furthermore, the screen identified synthetic positive interactions with IRE1, a key component of the unfolded protein response. nih.govstanford.edu

Functional assays have been used to characterize the phenotypic consequences of deleting the SSP120 gene. These assays demonstrated that ssp120Δ yeast strains exhibit sensitivity to high concentrations of calcium and are sensitive to growth at elevated temperatures, phenotypes that are also identical to those of emp47Δ strains. nih.gov Secretion assays, where the extracellular medium is analyzed for protein content, were used to show that in the absence of Emp47, SSP120 is no longer retained in the cell and is instead secreted into the medium. nih.gov

Table 2: Summary of Genetic and Functional Assay Findings for ssp120Δ
Assay TypeFindingImplication
Synthetic Genetic Array (SGA)Synthetic negative interactions with cell wall assembly genes.SSP120 is involved in a pathway essential for cell wall integrity.
Phenotypic AnalysisIdentical calcium and temperature sensitivity as emp47Δ strains.SSP120 and Emp47 function together in the same biological process.
Secretion AssaySSP120 is secreted from cells lacking Emp47.Emp47 is required for the correct localization and retention of SSP120.

Live-Cell Imaging and Subcellular Fractionation for this compound Localization

Determining the precise location of SSP120 within the cell is critical to understanding its function. Live-cell imaging using fluorescence microscopy has been employed to visualize the protein's distribution. Studies using a green fluorescent protein (GFP)-tagged version of SSP120 (SSP120-GFP) have shown that the protein localizes to Golgi compartments in wild-type cells. princeton.edu Importantly, this technique has also been used to demonstrate that in emp47Δ mutant cells, SSP120-GFP is mislocalized, accumulating in the vacuole, which is a site of protein degradation in yeast. nih.gov

Biochemical subcellular fractionation provides a complementary approach to microscopy for determining protein localization. This method involves carefully breaking open cells and separating the various organelles and cellular components, typically by centrifugation. researchgate.net In the study of SSP120, fractionation was used to prepare microsomes (fragments of the ER and Golgi) and to subsequently purify COPII vesicles from them. Analysis of these purified vesicle fractions confirmed that SSP120 is a bona fide cargo protein that is efficiently packaged into COPII vesicles for transport from the ER. nih.gov In other studies, sucrose (B13894) density gradients have been used to separate organelles, with SSP120 serving as a reliable marker for Golgi fractions. researchgate.net

In Vitro Reconstitution Systems for Investigating this compound Trafficking

To dissect the molecular machinery involved in SSP120 transport in a controlled environment, researchers have utilized in vitro reconstitution systems. Specifically, vesicle budding assays have been established using semi-intact yeast cells or purified microsomes. In these cell-free systems, the essential components for vesicle formation, such as purified COPII proteins, are added to the membranes to reconstitute the budding process. nih.gov

These assays were instrumental in demonstrating that SSP120 is efficiently packaged into COPII vesicles. By comparing budding reactions from wild-type membranes to those from ssp120Δ membranes, researchers could confirm the specificity of their antibodies and measure the efficiency of SSP120 incorporation, which was found to be approximately 15-17%. nih.gov The reconstitution assays also showed that the absence of SSP120 does not generally impair the budding of COPII vesicles or the packaging of other cargo proteins, indicating a specific role for SSP120 as cargo rather than as a core component of the transport machinery. nih.gov

Table 3: SSP120 Packaging Efficiency in In Vitro Budding Assay
StrainConditionMeasured Packaging Efficiency
Wild-Type+ Purified COPII proteins~15-17%
ssp120Δ+ Purified COPII proteinsNot Applicable (No protein)

Comparative Analysis and Evolutionary Conservation of Ssp120 Protein Function

Homology of SSP120 Protein with Mammalian MCFD2 and ERGIC53 Complexes

SSP120, a protein found in the budding yeast Saccharomyces cerevisiae, has been identified as a component involved in the early secretory pathway, specifically in the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. Research indicates that SSP120 forms a complex with Emp47p, a membrane protein that cycles between the ER and Golgi yeastgenome.orgnih.gov. Emp47p is recognized as a homolog of the mammalian protein ERGIC-53 (ER-Golgi intermediate compartment 53 kDa protein), also known as LMAN1 yeastgenome.orgnih.gov.

In mammalian cells, ERGIC-53 and its soluble binding partner, Multiple Coagulation Factor Deficiency protein 2 (MCFD2), constitute a well-characterized cargo receptor complex. This complex plays a critical role in the efficient transport of a specific subset of glycoproteins, including coagulation factors V and VIII, from the ER to the Golgi wikipedia.orguniprot.orgnih.govnih.govuniprot.orgashpublications.orgki.se. Genetic studies in humans have demonstrated that mutations in either the LMAN1 gene (encoding ERGIC-53) or the MCFD2 gene lead to combined deficiency of factor V and factor VIII (F5F8D), an autosomal recessive bleeding disorder wikipedia.orgnih.govuniprot.orgwikipedia.org.

Structural and biochemical analyses have revealed that the interaction between mammalian ERGIC-53 and MCFD2 is dependent on calcium ions nih.govashpublications.orgki.senih.gov. ERGIC-53 functions as a mannose-specific lectin, binding to N-linked glycans on cargo proteins, while MCFD2, a soluble protein containing EF-hand motifs, is thought to enhance or modulate this binding and serve as a recruitment factor for specific cargo like factors V and VIII nih.govashpublications.orgki.seum.esumich.edu.

Based on functional and potential structural similarities in their roles in ER-to-Golgi trafficking, the yeast Emp47-SSP120 complex is considered homologous to the mammalian ERGIC53-MCFD2 complex ubc.cauga.edu. Notably, SSP120 itself has shown homology with human MCFD2, suggesting a conserved partnership wherein SSP120 may interact with Emp47p to facilitate the transport of specific cargo in yeast, analogous to the MCFD2-ERGIC-53 interaction in mammals ubc.ca.

Conserved Mechanisms of Cargo Adaptor Function across Eukaryotes

The fundamental mechanism by which proteins are sorted and transported through the secretory pathway is broadly conserved across eukaryotic organisms vanderbilt.educam.ac.uk. Cargo adaptor proteins play a central role in this process by recognizing and binding to specific signals or motifs present on proteins destined for transport. This interaction facilitates the packaging of cargo into transport vesicles by linking them to the vesicle coat machinery, such as the COPII coat proteins that mediate ER export vanderbilt.eduumich.edu.

The ERGIC-53/MCFD2 complex in mammals exemplifies a conserved cargo adaptor mechanism. This complex acts as a receptor that cycles between the ER and the ER-Golgi intermediate compartment (ERGIC), capturing specific glycoproteins in the ER and releasing them in the lower pH environment of the ERGIC/Golgi ki.sewikipedia.orgum.es. The calcium-dependent nature of cargo binding by ERGIC-53 and its interaction with MCFD2 is a key regulatory feature of this transport process ki.senih.gov.

Similarly, in yeast, the Emp47-SSP120 complex is believed to function as a cargo receptor in the early secretory pathway nih.gov. The efficient packaging of SSP120 into COPII vesicles further underscores its involvement in ER export nih.gov. The interaction between SSP120 and Emp47p, the yeast homolog of ERGIC-53, suggests a conserved modularity in the cargo receptor system, where a soluble component (SSP120/MCFD2) partners with a membrane-bound lectin (Emp47p/ERGIC-53) to mediate cargo selection and transport.

The conservation of these complexes and their functional roles in diverse eukaryotes highlights the evolutionary importance of efficient and selective protein trafficking from the ER. While the specific cargo may differ, the underlying principle of a dedicated receptor complex recognizing and packaging proteins into transport vesicles is a conserved feature of the eukaryotic secretory pathway.

Divergence of this compound Roles in Different Organismal Contexts

Despite the conserved homology and fundamental cargo adaptor function, the specific roles and cargo selectivity of SSP120 (and its complex with Emp47p) can diverge when compared to its mammalian counterpart, the ERGIC-53/MCFD2 complex, reflecting adaptations to different organismal needs and protein repertoires.

In Saccharomyces cerevisiae, the Emp47-SSP120 complex has been primarily implicated in the transport of plasma membrane glycoproteins nih.gov. Studies involving deletion mutants of EMP47 and SSP120 have revealed identical synthetic genetic interactions and phenotypes, supporting their function as a complex essential for the efficient biogenesis and transport of these cell surface proteins nih.gov. SSP120's localization and its dependence on Emp47 for proper targeting further emphasize their collaborative role in yeast ER-to-Golgi trafficking nih.govubc.ca.

In contrast, the mammalian ERGIC-53/MCFD2 complex is best known for its critical role in the secretion of coagulation factors V and VIII wikipedia.orgnih.govashpublications.org. While it may transport other glycoproteins, its association with a specific bleeding disorder underscores a specialized function related to hemostasis in mammals wikipedia.orguniprot.orgwikipedia.org.

This divergence in cargo specificity suggests that while the core mechanism of a soluble protein partnering with a membrane-bound lectin for cargo recognition is conserved, the evolutionary pressures and the specific sets of proteins requiring transport have led to variations in the precise cargo targets in different organisms. The modular nature of these complexes, with potentially interchangeable or specialized soluble cargo-binding partners (like SSP120 and MCFD2) interacting with conserved membrane proteins (like Emp47p and ERGIC-53), could facilitate such diversification of function during evolution.

Furthermore, while SSP120 is described as a protein packaged into COPII vesicles for ER to Golgi trafficking in yeast yeastgenome.org, its disruption does not appear to affect protein glycosylation in yeast, unlike some other components of the secretory pathway nih.gov. This might indicate a more specific role in the transport of a subset of glycoproteins rather than a general role in glycosylation-related quality control, which has been attributed as a secondary function to mammalian ERGIC-53 um.es.

The study of SSP120 in Saccharomyces cerevisiae thus provides valuable insights into the conserved and divergent aspects of cargo adaptor function in eukaryotic protein trafficking, highlighting how homologous protein complexes can acquire specialized roles in different organismal contexts.

Future Directions and Open Questions in Ssp120 Protein Research

Elucidating the Specific Cargo Repertoire of the Emp47-SSP120 Protein Complex

Research indicates that the Emp47-SSP120 complex in Saccharomyces cerevisiae functions in the transport of cell surface glycoproteins through the early secretory pathway, similar to the role of its mammalian homolog, the ERGIC53-MCFD2 complex. researchgate.netmolbiolcell.orgresearchgate.netnih.gov While it is known that SSP120 is efficiently packaged into COPII vesicles and appears to cycle between the ER and Golgi compartments, the precise array of glycoproteins and other potential cargo molecules that specifically interact with and are transported by the Emp47-SSP120 complex remains to be fully elucidated. researchgate.netnih.gov

Future research should focus on employing advanced proteomic and biochemical techniques to comprehensively identify the specific cargo proteins that bind to the Emp47-SSP120 complex. This could involve affinity purification coupled with mass spectrometry using tagged versions of SSP120 or Emp47, performed under conditions that mimic the ER and Golgi environments to capture transient interactions. molbiolcell.orgyeastgenome.orgbiokeanos.com Identifying the complete cargo repertoire is crucial for understanding the full scope of the complex's function in cellular homeostasis and protein trafficking.

Furthermore, investigating the binding mechanisms—specifically, whether the interaction is primarily mediated by glycan recognition (similar to ERGIC53's mannose binding) or by recognition of protein motifs—is a key open question. molbiolcell.orgnih.gov The mammalian ERGIC53-MCFD2 complex is thought to utilize both glycan binding via ERGIC53's carbohydrate recognition domain and peptide interactions via MCFD2. nih.gov Determining if the Emp47-SSP120 complex employs a similar dual recognition mechanism is essential for a complete understanding of cargo selection. Studies involving site-directed mutagenesis of potential binding sites on both Emp47 and SSP120, followed by cargo binding assays, would be valuable in addressing this.

An interactive data table summarizing potential cargo candidates identified in preliminary studies or predicted based on homology to mammalian cargo receptors would be beneficial for the field.

Potential Cargo CategoryExamples (if any data exists)Method of IdentificationFuture Research Needed
Cell Surface GlycoproteinsUndeterminedProteomics (predicted)Comprehensive identification and validation
Other Secretory ProteinsUndeterminedProteomics (predicted)Comprehensive identification and validation
Specific Glycan StructuresMannose (predicted by homology)Biochemical assays (predicted)Experimental verification of binding specificity
Specific Protein MotifsUndeterminedMutagenesis, Binding assaysIdentification and validation of motifs

Comprehensive Analysis of SSP120 Protein Regulatory Mechanisms

The regulatory mechanisms governing this compound expression, localization, and activity are not yet fully understood. While genetic analyses have shown synthetic interactions between SSP120 and genes involved in cell wall assembly and the unfolded protein response pathway (IRE1), the upstream signals and downstream effectors that modulate SSP120 function remain largely unexplored. researchgate.netnih.gov

Future research should aim to identify the transcriptional, post-transcriptional, and post-translational mechanisms that regulate SSP120. This could involve:

Transcriptional Regulation: Identifying transcription factors that bind to the SSP120 promoter region through techniques like ChIP-seq.

Post-Transcriptional Regulation: Investigating the role of regulatory RNAs, such as microRNAs, in controlling SSP120 mRNA stability and translation. mit.edu

Post-Translational Modifications: Mapping post-translational modifications (PTMs) on SSP120, such as phosphorylation, ubiquitination, or sumoylation, and determining their impact on SSP120 stability, localization, and interaction with Emp47 or cargo. escholarship.org Techniques like mass spectrometry-based PTM analysis would be crucial here.

Understanding how these regulatory mechanisms are integrated with cellular signaling pathways, particularly those related to ER stress, protein folding, and cell wall integrity, is a significant open question. researchgate.netnih.gov Perturbations in these pathways may influence the demand for secretory protein trafficking and thus necessitate the regulation of the Emp47-SSP120 complex.

A data table outlining known genetic interactions and potential regulatory pathways would be valuable.

Regulatory LevelKnown Interactions/Pathways (if any data exists)Research Needed
TranscriptionalUndeterminedPromoter analysis, Transcription factor identification
Post-TranscriptionalUndeterminedRegulatory RNA studies
Post-TranslationalUndeterminedPTM mapping and functional analysis
Genetic InteractionsIRE1, Cell wall assembly genes researchgate.netnih.govMechanistic understanding of interactions
Signaling IntegrationER stress, Protein folding, Cell wall integrity researchgate.netnih.govHow pathways influence SSP120 regulation

High-Resolution Structural Elucidation of the Emp47-SSP120 Protein Complex

Although the association between Emp47 and SSP120 has been confirmed, the high-resolution three-dimensional structure of the Emp47-SSP120 complex has not yet been determined. nih.gov Structural information is critical for understanding the molecular basis of their interaction, how they form a functional unit, and how they might bind to cargo. Emp47 shares structural similarity with mammalian ERGIC53, which contains a carbohydrate recognition domain. molbiolcell.orgnih.gov SSP120 is a putative calcium-binding protein, and calcium concentration is known to influence cargo binding to the mammalian ERGIC53-MCFD2 complex. researchgate.netnih.govresearchgate.net

Determining the structure of the Emp47-SSP120 complex at high resolution using techniques such as X-ray crystallography or cryo-electron microscopy is a major future direction. osu.edu This would provide insights into:

The precise interaction interface between Emp47 and SSP120.

The conformational changes the complex undergoes upon cargo binding or release.

The location and nature of potential cargo binding sites.

How calcium binding to SSP120 might regulate the complex's conformation and activity.

Structural data, combined with mutagenesis studies, would allow for a detailed mechanistic dissection of the complex's function. Comparing the structure of the yeast Emp47-SSP120 complex to that of the mammalian ERGIC53-MCFD2 complex would also provide valuable evolutionary and functional insights. researchgate.net

A table summarizing current structural knowledge and future goals would be relevant.

Structural AspectCurrent KnowledgeFuture Goal
Overall Complex StructureAssociation confirmed nih.govHigh-resolution 3D structure (X-ray, Cryo-EM) osu.edu
Emp47-SSP120 Interaction InterfaceUndeterminedDetailed mapping of contact residues
Cargo Binding SitesPredicted to exist nih.govIdentification and characterization
Conformational ChangesUndeterminedUnderstanding dynamics upon cargo/calcium binding
Role of Calcium BindingImplicated researchgate.netnih.govresearchgate.netStructural basis of regulation

Exploring the Broader Cellular Network and Pathological Implications Modulated by this compound

SSP120 and its partner Emp47 are involved in COPII vesicle-mediated transport from the ER to the Golgi. researchgate.netnih.gov This process is fundamental to the secretory pathway, which is essential for the proper localization and function of numerous proteins, including cell surface receptors, secreted enzymes, and components of the cell wall. Given its role in this critical pathway, disruptions in SSP120 function could have broader implications for cellular networks and potentially contribute to pathological conditions.

Future research should investigate the wider cellular network in which SSP120 participates. This includes:

Protein-Protein Interactions: Identifying other proteins that interact with SSP120 or the Emp47-SSP120 complex beyond known components of the COPII machinery and Emp47. Techniques like affinity purification followed by mass spectrometry or yeast two-hybrid screens could be employed. yeastgenome.orgbiokeanos.com

Genetic Interactions: Further exploring the genetic interaction landscape of SSP120 to uncover functionally related genes and pathways. yeastgenome.org

Impact on Cellular Processes: Assessing the global impact of SSP120 depletion or overexpression on various cellular processes, such as cell wall synthesis, cell signaling, and stress responses. researchgate.netnih.gov

While SSP120's role has been primarily studied in yeast, understanding its function and interactions could provide insights into the mechanisms underlying human diseases related to protein trafficking defects or ER stress, given the functional homology of the Emp47-SSP120 complex to the mammalian ERGIC53-MCFD2 complex. researchgate.net Although direct pathological implications of SSP120 in human disease have not been established, studying its role in a model organism can inform our understanding of conserved mechanisms. nih.govfrontiersin.org

A table summarizing known interactions and potential areas of investigation would be useful.

Type of Interaction/ImplicationKnowns (in yeast)Future Research Areas (in yeast and potentially homologs)
Protein-Protein InteractionsEmp47, COPII components researchgate.netnih.govIdentification of novel interactors yeastgenome.orgbiokeanos.com
Genetic InteractionsIRE1, Cell wall assembly genes researchgate.netnih.govBroader genetic screen analysis yeastgenome.org
Affected Cellular ProcessesSecretory pathway, Cell wall integrity (implicated) researchgate.netnih.govGlobal analysis of cellular function upon perturbation
Potential Pathological LinksNone established for SSP120 directlyRelevance to human protein trafficking disorders (by homology) nih.govfrontiersin.org

Investigating the Physiological and Evolutionary Context of this compound's Non-Essentiality in Specific Organisms

In Saccharomyces cerevisiae, SSP120 is classified as a non-essential gene, meaning that deletion of the gene is not lethal under standard laboratory conditions. yeastgenome.org However, its absence leads to observable phenotypes, particularly related to the trafficking of cell surface glycoproteins. researchgate.netnih.gov This raises questions about the physiological conditions under which SSP120 function becomes critical and its evolutionary trajectory.

Future research should explore the physiological context of SSP120 essentiality. This could involve:

Phenotypic Analysis under Stress Conditions: Examining the growth and viability of ssp120Δ strains under various stress conditions (e.g., cell wall stress, ER stress, nutrient limitation) to identify conditions where SSP120 is required for optimal fitness. researchgate.netnih.gov

Comparative Physiology: Studying the function and essentiality of SSP120 homologs in different organisms, particularly in fungi and other eukaryotes, to understand if its essentiality varies and under what conditions.

Evolutionary Analysis: Investigating the evolutionary history of the SSP120 gene and its homologs. This could involve phylogenetic analysis to determine when the gene emerged, its rate of evolution, and whether there is evidence of positive selection in certain lineages or under specific environmental pressures. plos.orgqeios.comnih.govnih.gov

Understanding why a protein involved in a fundamental process like secretory trafficking is non-essential in yeast under standard conditions, yet contributes to fitness under specific stresses, can provide insights into the redundancy and robustness of cellular systems and the evolutionary forces that shape protein function and essentiality. plos.orgqeios.comnih.govnih.gov

A table summarizing the essentiality status and areas for future investigation would be beneficial.

Aspect of Non-EssentialityCurrent Knowledge (in S. cerevisiae)Future Research Areas
Essentiality StatusNon-essential under standard conditions yeastgenome.orgIdentify conditions where it becomes essential
Associated PhenotypesTrafficking defects of cell surface glycoproteins researchgate.netnih.govComprehensive phenotypic analysis under various stresses
Comparative EssentialityEssentiality in other organisms is unclearStudy homologs in diverse species
Evolutionary HistoryUndeterminedPhylogenetic analysis, Selection pressure analysis plos.orgqeios.comnih.govnih.gov
System RedundancyImplied by non-essentialityIdentify redundant pathways or proteins

Q & A

Q. What experimental approaches are recommended for identifying SSP120’s role in secretory pathways?

SSP120 is a signal sequence protein implicated in enhancing secretion of recombinant proteins in yeast systems. To study its function:

  • Use signal sequence optimization by co-transforming SSP120 with target proteins (e.g., miraculin or EGFP) in Pichia pastoris .
  • Screen colonies via immunodetection (e.g., anti-FLAG antibody) and quantify secretion levels using ELISA or SDS-PAGE. Initial studies achieved a 62.5% increase in secretion (0.8 → 1.3 mg/L) with SSP120 .
  • Compare SSP120’s efficiency against other signal peptides (e.g., α-MF, PRY2) using tools like SignalP 4.5 to predict secretion potential .

Q. How can researchers confirm SSP120’s presence in fungal genomic datasets?

  • Perform homology-based searches using databases like UniProt or NCBI BLAST, referencing Neurospora crassa SSP120 (GenBank accession: D12_1508) as a template .
  • Use transcriptomic data from yeast or filamentous fungi to identify SSP120 orthologs and validate expression via RT-PCR .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in SSP120’s secretion efficiency across different host systems?

Discrepancies in secretion levels (e.g., SSP120 outperforms α-MF for EGFP but not RML ) may arise from:

  • Host-specific glycosylation patterns : Test SSP120 in protease-deficient Pichia strains to reduce degradation .
  • Protein-specific folding requirements : Pair SSP120 with chaperone co-expression (e.g., Hac1p) to improve folding of complex targets .
  • Quantitative proteomics : Use LC-MS/MS to compare SSP120-mediated secretomes across hosts and identify bottlenecks .

Q. How can researchers design experiments to characterize SSP120’s unknown functional domains?

  • Conduct alanine-scanning mutagenesis to identify critical residues in SSP120’s signal sequence. Measure secretion efficiency of mutants in Pichia pastoris .
  • Apply structural prediction tools (AlphaFold2) to model SSP120’s 3D structure and identify conserved motifs linked to secretion .
  • Validate predictions using cross-linking mass spectrometry to map SSP120’s interactions with Sec61 translocon components .

Q. What integrated workflows address challenges in studying SSP120 within multi-omics frameworks?

  • Combine RNA-Seq and proteomics to correlate SSP120 expression with secretion efficiency under stress conditions (e.g., nutrient limitation) .
  • Use chemical proteomics (e.g., CETSA or ITDR) to profile SSP120’s stability and ligand interactions in vivo .
  • Leverage the Proteins API (EMBL-EBI) to retrieve functional annotations and cross-reference SSP120 with orthologs in other species .

Methodological Resources

  • Signal sequence screening : SignalP 4.5 for secretion prediction .
  • Host systems : Protease-deficient PichiaPink™ for enhanced protein yield .
  • Data repositories : UniProt (functional annotations), PRIDE (proteomics data), and Proteins API for integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.